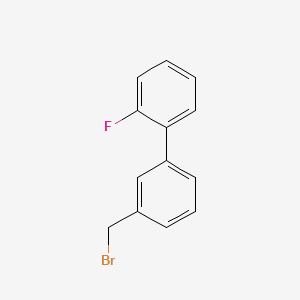

3'-(Bromomethyl)-2-fluoro-1,1'-biphenyl

Description

3'-(Bromomethyl)-2-fluoro-1,1'-biphenyl (CAS: Not explicitly provided in evidence) is a halogenated biphenyl derivative featuring a bromomethyl (-CH₂Br) group at the 3' position and a fluorine atom at the 2 position of the biphenyl scaffold. This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where the bromomethyl group serves as a reactive site for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions) .

Properties

CAS No. |

76350-78-2 |

|---|---|

Molecular Formula |

C13H10BrF |

Molecular Weight |

265.12 g/mol |

IUPAC Name |

1-(bromomethyl)-3-(2-fluorophenyl)benzene |

InChI |

InChI=1S/C13H10BrF/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8H,9H2 |

InChI Key |

GUXRLULKFQOZJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)CBr)F |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

3'-(Bromomethyl)-2-fluoro-1,1'-biphenyl serves as a versatile building block in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, making it useful in the formation of more complex organic molecules. The compound can participate in various coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as an aryl halide coupling partner to generate biaryl compounds.

Polymer and Material Science

In material science, this compound is utilized in the preparation of polymers and liquid crystals. The incorporation of fluorine enhances the electronic properties of materials, making them suitable for applications in electronic devices.

Medicinal Chemistry

Pharmacological Potential

Research indicates that this compound exhibits inhibitory effects on cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2C9), which are critical for drug metabolism. This suggests potential implications for drug-drug interactions and pharmacological applications. The compound's ability to modulate enzyme activity positions it as a candidate for further development in therapeutic contexts.

Biological Activity Studies

Studies have shown that compounds with similar structures may possess anti-cancer properties or other pharmacological activities. The presence of both bromine and fluorine atoms may enhance lipophilicity and bioavailability, making this compound a subject of interest for further biological evaluation.

Case Study 1: Synthesis and Application in Drug Development

A study explored the synthesis of various biphenyl derivatives using this compound as a precursor. The resulting compounds were evaluated for their inhibitory effects on specific enzymes linked to drug metabolism. Results indicated that modifications to the biphenyl structure significantly impacted biological activity, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Interaction with Biological Systems

Research focused on the interaction of this compound with cytochrome P450 enzymes demonstrated its potential to alter metabolic pathways of co-administered drugs. This study underscored the compound's relevance in pharmacology and toxicology, particularly concerning its role in influencing drug metabolism.

Summary Table of Applications

| Application Area | Description | Significance |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules; participates in coupling reactions | Essential for creating diverse chemical libraries |

| Material Science | Used in polymers and liquid crystals | Enhances electronic properties for advanced materials |

| Medicinal Chemistry | Inhibitor of cytochrome P450 enzymes | Potential implications for drug interactions |

| Biological Activity | Investigated for anti-cancer properties | Promising candidate for therapeutic development |

Comparison with Similar Compounds

Positional Isomers of Bromomethyl-Fluoro Biphenyls

Key Findings :

Halogen-Substituted Biphenyl Analogs

Key Findings :

- Lipophilicity : The addition of a bromomethyl group to 2-fluoro-1,1'-biphenyl increases molecular weight and log Pow, enhancing membrane permeability in drug candidates .

- Toxicity : Brominated analogs may exhibit higher toxicity compared to fluoro- or chloro-substituted derivatives, necessitating careful handling .

Functional Group Variations

Key Findings :

- Drug Development : Bromomethyl-fluoro biphenyls are precursors to nitriles and carbamates, which are critical in designing cholinesterase inhibitors and anti-amyloid agents .

- Steric Effects : 3'-Substituted bromomethyl groups may hinder reaction pathways compared to 4-substituted analogs, impacting synthetic routes .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a radical chain mechanism initiated by homolytic cleavage of the NBS molecule. Benzoyl peroxide or azobisisobutyronitrile (AIBN) is typically employed to generate bromine radicals, which abstract a hydrogen atom from the methyl group of the precursor, forming a benzyl radical intermediate. Subsequent bromine atom transfer from NBS yields the desired product.

Key parameters include:

-

Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄) are preferred for their inertness and ability to dissolve both NBS and the biphenyl substrate.

-

Temperature : Reflux conditions (40–80°C, depending on solvent boiling points) are maintained to ensure consistent radical generation.

-

Reaction Time : 4–12 hours, with progress monitored via high-performance liquid chromatography (HPLC).

Table 1: Optimization of Radical Bromination Conditions

Purification and Byproduct Management

A major challenge in this method is the formation of dibromo byproducts, such as 4'-dibromomethyl-2-fluoro-1,1'-biphenyl, which arise from over-bromination. Purification involves sequential liquid-liquid extraction (e.g., water washes to remove succinimide) followed by distillation or column chromatography. In industrial settings, continuous flow reactors improve yield (up to 85%) by minimizing side reactions through precise temperature control.

Grignard Reaction Followed by Bromination

An alternative two-step synthesis begins with the construction of the biphenyl backbone via a Grignard reaction, followed by bromination of the methyl group. This method is advantageous for substrates requiring tailored substitution patterns.

Step 1: Biphenyl Formation

3-Fluoro-1,1'-biphenyl is synthesized by reacting 3-fluorophenylmagnesium bromide with a cyclohexanone derivative. For example:

-

Grignard Reagent Preparation : 3-Bromochlorobenzene reacts with magnesium in diethyl ether to form 3-fluorophenylmagnesium bromide.

-

Nucleophilic Addition : The Grignard reagent attacks 3-methylcyclohexanone, yielding 1-(3-fluorophenyl)-3-methylcyclohexanol after hydrolysis.

-

Dehydration and Aromatization : The alcohol intermediate is dehydrated using sulfuric acid, followed by dehydrogenation with palladium on charcoal to yield 3-fluoro-3'-methyl-1,1'-biphenyl.

Step 2: Bromination of the Methyl Group

The methyl group is brominated using NBS under radical conditions similar to Method 1. However, the pre-formed biphenyl structure allows for stricter control over regioselectivity.

Table 2: Comparative Analysis of Bromination Methods

| Method | Starting Material | Key Advantage | Yield (%) |

|---|---|---|---|

| Radical Bromination | 3-Fluoro-1,1'-biphenyl | Simplicity | 68–75 |

| Grignard-Based | Cyclohexanone | Tailored substitution | 60–65 |

Analytical and Mechanistic Insights

Reaction Monitoring

HPLC is critical for tracking reaction progress, particularly to detect dibromo byproducts. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of the final product, with characteristic signals at δ 4.65 ppm (singlet, CH₂Br) and δ 7.2–7.8 ppm (aromatic protons).

Solvent and Initiator Effects

Polar aprotic solvents like dimethylformamide (DMF) have been explored but show reduced yields compared to DCM due to increased side reactions. Initiators such as AIBN offer faster initiation rates than benzoyl peroxide but require stricter temperature control.

Industrial-Scale Considerations

Continuous flow reactors enhance scalability by maintaining consistent reaction parameters and reducing thermal degradation. A reported pilot-scale setup achieved 82% yield with a residence time of 30 minutes, outperforming batch processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3'-(bromomethyl)-2-fluoro-1,1'-biphenyl, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of bromomethyl-substituted biphenyls typically involves bromination of pre-functionalized biphenyl precursors. For example, 4,4'-bis(bromomethyl)-2-(hexyloxy)biphenyl was synthesized via reaction of 4,4'-bis(hydroxymethyl)-2-(hexyloxy)biphenyl with PBr₃ in CCl₄ at 0°C, yielding a white solid after column chromatography . Key factors include:

- Temperature control : Low temperatures (0–5°C) minimize side reactions like oxidation.

- Reagent selection : PBr₃ is preferred over NBS for directed bromination of hydroxymethyl groups.

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate) ensures high purity.

- Typical yields : 60–75% for similar bromomethylation reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm the presence of bromomethyl (-CH₂Br, δ ~3.5–4.0 ppm) and fluorine substituents (coupled splitting patterns in aromatic regions) .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₃H₁₁BrF: calc. 273.01) .

- X-ray crystallography : Resolve spatial arrangement of substituents, particularly for stereochemical studies .

- Elemental analysis : Ensure Br and F content aligns with theoretical values (±0.3%) .

Q. What are the stability considerations for storing and handling this compound?

- Methodological Answer :

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent light-induced degradation and bromine loss .

- Handling : Use gloves and fume hoods due to potential lachrymatory effects of bromomethyl groups. Quench residues with NaHCO₃/Na₂S₂O₃ solutions .

- Decomposition signs : Yellow discoloration or precipitate formation indicates bromine liberation; discard if purity drops below 95% .

Advanced Research Questions

Q. How does the bromomethyl group in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The bromomethyl moiety acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Comparative studies show:

- Reactivity vs. chloromethyl analogs : Bromine’s higher leaving-group ability accelerates SN2 reactions (e.g., 3x faster than Cl in Pd-catalyzed couplings) .

- Fluorine’s electronic effects : The ortho-fluoro group deactivates the biphenyl ring, directing cross-coupling to the bromomethyl site selectively .

- Example reaction : With Pd(PPh₃)₄ and arylboronic acids, yields reach 80–90% under mild conditions (THF, 60°C, 12h) .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting groups : Temporarily mask the bromomethyl group with TMS-Cl to prevent undesired alkylation during fluorophenyl ring modifications .

- Catalyst optimization : Use bulky ligands (e.g., XPhos) to suppress β-hydride elimination in Heck reactions .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor mono-substitution; higher temperatures (80°C) promote di-substitution .

Q. How can computational modeling guide the design of derivatives based on this compound for biological applications?

- Methodological Answer :

- DFT calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices) to optimize drug-target interactions. For example, the bromomethyl group shows high electrophilicity (f⁺ = 0.15) .

- Docking studies : Simulate binding to enzymes (e.g., kinases) by aligning the fluorine atom with hydrophobic pockets (ΔG ~ –9.5 kcal/mol) .

- ADMET predictions : Use tools like SwissADME to assess solubility (LogP ~3.2) and metabolic stability (CYP3A4 t₁/₂ > 2h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.